Cas no 1595909-01-5 (2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid)

2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid
- 1595909-01-5
- EN300-1587522
- 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid
-
- Inchi: 1S/C7H9NO3S/c1-5-8-6(4-12-5)2-11-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
- InChI Key: XPSHNNUFIXMVBP-UHFFFAOYSA-N
- SMILES: S1C=C(COCC(=O)O)N=C1C
Computed Properties
- Exact Mass: 187.03031432g/mol
- Monoisotopic Mass: 187.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.7Ų
- XLogP3: 0.6
2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587522-0.25g |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 0.25g |
$840.0 | 2023-07-10 | ||
Enamine | EN300-1587522-500mg |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 500mg |
$877.0 | 2023-09-24 | ||
Enamine | EN300-1587522-250mg |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 250mg |
$840.0 | 2023-09-24 | ||
Enamine | EN300-1587522-10000mg |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 10000mg |
$3929.0 | 2023-09-24 | ||
Enamine | EN300-1587522-5000mg |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 5000mg |
$2650.0 | 2023-09-24 | ||
Enamine | EN300-1587522-0.5g |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 0.5g |
$877.0 | 2023-07-10 | ||
Enamine | EN300-1587522-100mg |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 100mg |
$804.0 | 2023-09-24 | ||
Enamine | EN300-1587522-1000mg |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 1000mg |
$914.0 | 2023-09-24 | ||
Enamine | EN300-1587522-5.0g |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 5.0g |
$2650.0 | 2023-07-10 | ||
Enamine | EN300-1587522-0.05g |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid |
1595909-01-5 | 0.05g |
$768.0 | 2023-07-10 |
2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid Related Literature
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
3. Back matter
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid
Professional Introduction to 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic Acid (CAS No. 1595909-01-5)
2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid, identified by its CAS number 1595909-01-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a methyl-substituted thiazole ring and a methoxyacetic acid moiety, contribute to its unique chemical properties and biological interactions.
The thiazole core is a heterocyclic aromatic compound that has been extensively studied for its pharmacological effects. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid may enhance its binding affinity to biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel therapeutic agents based on thiazole scaffolds. Research has shown that modifications to the thiazole ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds. The methoxyacetic acid side chain in 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid introduces a polar functional group that can influence solubility and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have indicated that thiazole derivatives can interact with specific neurotransmitter receptors and ion channels, suggesting their utility in managing conditions such as epilepsy and neurodegenerative diseases. The presence of the methyl group on the thiazole ring may enhance the compound's ability to cross the blood-brain barrier, improving its bioavailability and therapeutic efficacy.
The methoxyacetic acid moiety is another key feature that contributes to the compound's versatility. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, it can be further modified to introduce additional pharmacophores or to improve metabolic stability. These properties make 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid a valuable scaffold for structure-based drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Molecular docking studies have been used to evaluate the binding interactions between 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid and various protein targets. These studies have revealed potential binding sites that could be exploited for therapeutic intervention. For instance, the compound may interact with enzymes involved in inflammation or with receptors mediating pain signaling.
The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thiazole ring efficiently. The introduction of the methoxyacetic acid side chain is typically achieved through esterification or hydrolysis reactions, depending on the synthetic route chosen.
In conclusion, 2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid (CAS No. 1595909-01-5) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development. As research continues to uncover new therapeutic applications for thiazole derivatives, compounds like this one will play a crucial role in addressing unmet medical needs.
1595909-01-5 (2-(2-methyl-1,3-thiazol-4-yl)methoxyacetic acid) Related Products
- 142037-04-5(2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile)
- 2098032-73-4(5-(2-Azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione)
- 27561-50-8(1-Bromo-2-(bromomethyl)-4-methylbenzene)
- 2175978-35-3(2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine)
- 1462415-47-9({1-2-(thiophen-3-yl)ethylcyclobutyl}methanol)
- 17735-98-7(13(Z),16(Z)-Docosadienoic Acid)
- 1806729-99-6(4-(Aminomethyl)-2-iodo-6-methoxy-3-(trifluoromethoxy)pyridine)
- 1429914-14-6(2-amino-5-methyl-7,8-dihydro-6H-quinolin-5-ol)
- 1261814-79-2(5,2',4',5'-Tetrachlorobiphenyl-2-acetonitrile)
- 154594-25-9(methyl 2-(1-methylpiperidin-4-ylidene)acetate)




